2-cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine
Description
The exact mass of the compound this compound is 327.20591044 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-12-10-16(24-21-12)11-22-6-8-23(9-7-22)18-13(2)14(3)19-17(20-18)15-4-5-15/h10,15H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZHCFOKQVMBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
2-Cyclopropyl-4,5-dimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound with significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
| Property | Data |
|---|---|
| Molecular Formula | C₁₈H₂₅N₅O₁S |
| Molecular Weight | 359.5 g/mol |
| CAS Number | 2549066-06-8 |
| IUPAC Name | This compound |
| SMILES | CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C4CC4)SC |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that incorporate readily available precursors. Key steps include:
- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through cyclization reactions involving appropriate aldehydes and amines.
- Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Oxazole Integration : The oxazole group is added through cyclization reactions with appropriate carboxylic acids or derivatives.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammation. For instance, studies have shown that similar compounds exhibit inhibitory potency against Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA) .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidines can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this one have shown IC50 values in the low micromolar range against human cervical and colon adenocarcinoma cell lines .
- Antimicrobial Properties : The oxazole and piperazine components are known for their antimicrobial effects. Compounds with similar structures have demonstrated significant antibacterial activity against various strains .
- Neuroprotective Effects : Some studies suggest that derivatives can interact with neurotransmitter receptors, indicating potential applications in neurodegenerative diseases .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of pyrimidine derivatives, compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against various cancer cell lines including HeLa and CaCo-2 . These findings support the potential use of this compound in cancer therapy.
Study 2: Antimicrobial Activity
Another research project focused on the antibacterial properties of similar piperazine derivatives found that they significantly inhibited bacterial growth in vitro, suggesting a promising avenue for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
